methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate
CAS No.:
Cat. No.: VC8523360
Molecular Formula: C16H14BrNO4
Molecular Weight: 364.19 g/mol
* For research use only. Not for human or veterinary use.
![methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate -](/images/structure/VC8523360.png)
Molecular Formula | C16H14BrNO4 |
---|---|
Molecular Weight | 364.19 g/mol |
IUPAC Name | methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate |
Standard InChI | InChI=1S/C16H14BrNO4/c1-21-12-6-3-10(4-7-12)15(19)18-14-8-5-11(17)9-13(14)16(20)22-2/h3-9H,1-2H3,(H,18,19) |
Standard InChI Key | BFGCQPVVIUQRQQ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC |
Structural and Molecular Characteristics
Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate (C₁₆H₁₄BrNO₄) has a molecular weight of 364.19 g/mol. Its structure includes a benzoate ester core substituted with a bromine atom at the 5-position, a methoxybenzoyl group at the 2-position via an amide linkage, and a methyl ester at the carboxylate position. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions in synthetic and biological contexts.
The presence of the bromine atom introduces electron-withdrawing effects, enhancing the compound’s susceptibility to nucleophilic substitution reactions. Meanwhile, the methoxy group donates electron density through resonance, creating a balance of reactivity that enables selective transformations. The amide linkage provides hydrogen-bonding capabilities, critical for interactions with biological macromolecules such as enzymes or receptors.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄BrNO₄ |
Molecular Weight | 364.19 g/mol |
CAS Number | Not explicitly listed |
Boiling Point | Not reported |
Density | Not reported |
Synthesis and Reaction Pathways
The synthesis of methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate typically involves multi-step procedures optimized for yield and purity. One documented method begins with methyl 2-methoxy-4-methylbenzoate, which undergoes bromination using bromine in acetic acid under controlled temperatures (<25°C) . This step introduces the bromine atom at the 5-position, yielding methyl 5-bromo-2-methoxy-4-methylbenzoate as an intermediate . Subsequent hydrolysis using sodium hydroxide in a water-ethanol mixture followed by acidification with hydrochloric acid produces the corresponding benzoic acid derivative .
Further functionalization involves coupling the benzoic acid with 4-methoxybenzoyl chloride to form the amide linkage. This reaction typically employs conditions such as thionyl chloride for activation, followed by treatment with ammonium hydroxide to yield the final product .
Table 2: Representative Synthesis Steps
Step | Reagents/Conditions | Outcome |
---|---|---|
1 | Bromine, AcOH, <25°C | Bromination at 5-position |
2 | NaOH, EtOH/H₂O, reflux | Ester hydrolysis to carboxylic acid |
3 | 4-Methoxybenzoyl chloride, SOCl₂, benzene | Amide bond formation |
Biological Activity and Pharmaceutical Applications
Compounds structurally related to methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate exhibit promising bioactivity. The bromine and methoxy groups enhance lipophilicity and membrane permeability, while the amide group facilitates hydrogen bonding with target proteins. These features make it a candidate for developing enzyme inhibitors, particularly in oncology and infectious diseases.
For instance, analogs of this compound have shown inhibitory activity against tyrosine kinases and bacterial efflux pumps. Its role as an intermediate in synthesizing sulfonamide derivatives further underscores its versatility in drug discovery . Researchers have also explored its use in creating prodrugs, where the methyl ester serves as a hydrolyzable moiety for controlled release.
Comparative Analysis with Structural Analogs
When compared to simpler bromobenzoates like ethyl 4-bromobenzoate, methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate demonstrates superior versatility in synthetic applications. The additional methoxybenzoyl group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) that are inaccessible to non-functionalized analogs. Furthermore, its amide linkage allows for peptide-like interactions in biological systems, a feature absent in ester-only derivatives.
In contrast, methyl 5-bromo-2-methoxybenzoate lacks the amide functionality, limiting its utility as a building block for complex molecules. This distinction highlights the importance of the [(4-methoxybenzoyl)amino] group in expanding reactivity and application scope.
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